IPI-269609 -

IPI-269609

Catalog Number: EVT-1533838
CAS Number:
Molecular Formula: C28H41NO2
Molecular Weight: 423.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IPI-269609 is a novel, orally bioavailable small-molecule Hedgehog inhibitor. IPI-269609 was tested using in vitro and in vivo model systems. In vitro treatment of pancreatic cancer cell lines with IPI-269609 resembled effects observed using cyclopamine (i.e., Gli-responsive reporter knockdown, down-regulation of the Hedgehog target genes Gli1 and Ptch, as well as abrogation of cell migration and colony formation in soft agar). Single-agent IPI-269609 profoundly inhibited systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines, although Hedgehog blockade had minimal effect on primary tumor volume. The only discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells, which we have previously identified as a clonogenic tumor-initiating population in pancreatic cancer. Selective ex vivo depletion of aldehyde dehydrogenase-bright cells with IPI-269609 was accompanied by significant reduction in tumor engraftment rates in athymic mice.
Source and Classification

The compound IPI-269609 is derived from cyclopamine, a natural product known for its ability to inhibit Hedgehog signaling. The classification of IPI-269609 falls under small molecule drugs that act as antagonists to the Smoothened protein, a key component in the Hedgehog signaling pathway. This classification places it within therapeutic areas targeting neoplasms and digestive system disorders, with ongoing research into its potential applications in endocrinology and metabolic diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of IPI-269609 involves modifications to the cyclopamine structure to enhance its pharmacological properties. Specifically, it is a semisynthetic derivative characterized by a seven-membered D-ring that improves its acid stability and aqueous solubility compared to its natural counterpart. The synthetic route typically includes:

  1. Starting Material: Cyclopamine.
  2. Modification Steps: Chemical alterations that introduce functional groups conducive to improved bioavailability.
  3. Final Product Isolation: Purification techniques such as chromatography to isolate IPI-269609 with high purity.

The synthesis process emphasizes maintaining the structural integrity necessary for effective Hedgehog pathway inhibition while enhancing solubility and stability .

Molecular Structure Analysis

Structure and Data

The molecular structure of IPI-269609 can be represented as follows:

  • Chemical Formula: C19_{19}H29_{29}N3_{3}O
  • Molecular Weight: Approximately 315.45 g/mol.

The compound features a complex arrangement that allows for interaction with the Smoothened receptor within the Hedgehog signaling pathway. Detailed structural data can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity .

Chemical Reactions Analysis

Reactions and Technical Details

As an inhibitor of the Hedgehog signaling pathway, IPI-269609 undergoes specific chemical interactions when administered. The primary reaction involves binding to the Smoothened receptor, preventing downstream signaling that leads to cellular proliferation. Key reaction details include:

  1. Binding Affinity: High affinity for Smoothened, which is critical for effective inhibition.
  2. Pharmacokinetics: The compound exhibits favorable pharmacokinetic properties, including oral bioavailability and a manageable half-life, allowing for effective dosing regimens.

These interactions are crucial for its therapeutic application in cancer treatment .

Mechanism of Action

Process and Data

The mechanism of action for IPI-269609 involves several steps:

  1. Inhibition of Smoothened: By binding to this receptor, IPI-269609 blocks the activation of downstream targets in the Hedgehog pathway.
  2. Reduction in Glioma-associated Protein Expression: This leads to decreased expression levels of Glioma-associated oncogenes such as Gli-1.
  3. Impact on Tumor Growth: The inhibition results in reduced cellular proliferation and survival signals, ultimately leading to tumor regression or stabilization.

This mechanism highlights the importance of Hedgehog signaling in tumor biology and positions IPI-269609 as a potential therapeutic agent against cancers driven by this pathway .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of IPI-269609 include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Enhanced solubility in aqueous environments due to structural modifications.

Chemical properties include:

  • Stability: Improved acid stability compared to cyclopamine.
  • Reactivity: Exhibits reactivity consistent with small molecule inhibitors targeting protein interactions.

These properties are essential for formulating effective delivery systems for clinical applications .

Applications

Scientific Uses

IPI-269609 has significant potential applications in cancer therapy, particularly for:

  1. Pancreatic Cancer Treatment: Its primary indication focuses on inhibiting tumor growth associated with pancreatic neoplasms.
  2. Combination Therapies: Research suggests that it may be used effectively in conjunction with other treatments such as receptor tyrosine kinase inhibitors or radiation therapy.

The ongoing studies aim to elucidate its full therapeutic potential across various cancers influenced by aberrant Hedgehog signaling .

Properties

Product Name

IPI-269609

Molecular Formula

C28H41NO2

Molecular Weight

423.63

SMILES

O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6

Synonyms

IPI269609; IPI 269609; IPI-269609; IPI609; IPI 609; IPI-609;(2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.